4-Methoxy-2-(4-methylphenyl)quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
83801-00-7 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 |
IUPAC Name |
4-methoxy-2-(4-methylphenyl)quinazoline |
InChI |
InChI=1S/C16H14N2O/c1-11-7-9-12(10-8-11)15-17-14-6-4-3-5-13(14)16(18-15)19-2/h3-10H,1-2H3 |
InChI Key |
NMINEAUFLBTWJI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxy 2 4 Methylphenyl Quinazoline and Analogues
Foundational Synthetic Routes to the Quinazoline (B50416) Core
The construction of the fundamental quinazoline ring system is the cornerstone of synthesizing 4-Methoxy-2-(4-methylphenyl)quinazoline. This is typically achieved through cyclocondensation reactions, followed by functional group interconversions to introduce the desired substituents.
Cyclocondensation Reactions in Quinazoline Synthesis
Cyclocondensation reactions are the most common methods for assembling the quinazoline core. These reactions generally involve the condensation of a 2-aminobenzonitrile (B23959), 2-aminobenzamide (B116534), or 2-aminobenzaldehyde (B1207257) with a suitable one-carbon synthon, such as an aldehyde or an orthoester.
One of the most widely used methods is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). frontiersin.org A common route to the precursor for this compound is the cyclocondensation of 2-aminobenzamide with p-tolualdehyde. This reaction is often catalyzed by an acid and proceeds through an initial condensation to form an imine, followed by intramolecular cyclization and dehydration to yield 2-(4-methylphenyl)quinazolin-4(3H)-one.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminobenzamide | p-Tolualdehyde | Acid catalyst, heat | 2-(4-methylphenyl)quinazolin-4(3H)-one | General Knowledge |
| Anthranilamide | Triethylorthobenzoate | Reflux in ethanol | 2-Phenyl-4(3H)-quinazolinone | researchgate.net |
| 2-Aminobenzonitrile | Aldehydes | Various catalysts | 2,3-Dihydroquinazolin-4(1H)-ones | researchgate.net |
Another versatile approach involves the reaction of 2-aminobenzonitriles with aldehydes. This method can be catalyzed by various Lewis or Brønsted acids and often proceeds under milder conditions than the Niementowski synthesis. The initial product is typically a 1,2-dihydroquinazoline, which can be subsequently oxidized to the fully aromatic quinazoline.
Functional Group Interconversions on the Quinazoline Ring
Once the quinazoline core is established, functional group interconversions are employed to introduce the desired substituents at the 2- and 4-positions. A common strategy for the synthesis of 4-methoxyquinazolines involves the conversion of a 4-quinazolinone to a 4-chloroquinazoline, which is then subjected to nucleophilic substitution with methoxide (B1231860).
The chlorination of 2-(4-methylphenyl)quinazolin-4(3H)-one can be achieved using various chlorinating agents, such as phosphorus oxychloride (POCl₃) or a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh₃). nih.gov The resulting 4-chloro-2-(4-methylphenyl)quinazoline (B1607135) is a key intermediate, as the chlorine atom at the 4-position is highly susceptible to nucleophilic displacement.
Subsequent reaction of 4-chloro-2-(4-methylphenyl)quinazoline with sodium methoxide in methanol (B129727) readily affords the target compound, this compound. This two-step sequence of chlorination followed by methoxylation is a robust and widely applicable method for the synthesis of 4-alkoxyquinazolines.
Strategies for Regioselective Introduction of Substituents
The precise placement of the methoxy (B1213986) and 4-methylphenyl groups on the quinazoline ring is crucial for the desired properties of the final compound. Regioselective synthetic strategies ensure that these substituents are introduced at the correct positions with high efficiency.
Synthesis of 4-Alkoxyquinazoline Frameworks
The regioselective synthesis of 4-alkoxyquinazolines is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of a 4-haloquinazoline. The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack, making this a highly efficient and regioselective process. rsc.org
The synthesis of the precursor, 4-chloro-2-(4-methylphenyl)quinazoline, is a critical step. This is typically prepared from 2-(4-methylphenyl)quinazolin-4(3H)-one, which in turn is synthesized from readily available starting materials like 2-aminobenzamide and 4-methylbenzaldehyde. The subsequent reaction with sodium methoxide proceeds smoothly to give the desired 4-methoxy product.
An alternative approach involves the palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids in the presence of a C-OH bond activator like p-toluenesulfonyl chloride (TsCl). organic-chemistry.org While this method is primarily used for introducing aryl groups at the 4-position, it highlights the versatility of functionalizing this position.
Approaches for Incorporating the 2-(4-methylphenyl) Moiety
The 2-(4-methylphenyl) substituent is typically introduced early in the synthetic sequence, often during the initial cyclocondensation reaction. The use of p-tolualdehyde or a related derivative as the one-carbon synthon ensures the regioselective installation of the 4-methylphenyl group at the 2-position of the quinazoline ring.
For instance, the reaction of 2-aminobenzamide with p-tolualdehyde directly yields 2-(4-methylphenyl)quinazolin-4(3H)-one. Similarly, the condensation of 2-aminobenzonitrile with p-tolualdehyde can also be employed.
More advanced methods, such as transition metal-catalyzed cross-coupling reactions, can also be used to introduce the 2-aryl moiety. For example, a pre-functionalized quinazoline, such as a 2-haloquinazoline, could be coupled with a 4-methylphenylboronic acid under Suzuki-Miyaura conditions. However, for the synthesis of this compound, the convergent approach of incorporating the 2-aryl group during the initial ring formation is generally more efficient.
| Intermediate/Reagent | Role in Synthesis | Typical Synthetic Step |
|---|---|---|
| 2-Aminobenzamide | Starting material for quinazoline core | Cyclocondensation |
| p-Tolualdehyde | Source of the 2-(4-methylphenyl) group | Cyclocondensation |
| 2-(4-methylphenyl)quinazolin-4(3H)-one | Key intermediate | Precursor to 4-chloroquinazoline |
| Phosphorus oxychloride (POCl₃) | Chlorinating agent | Conversion of quinazolinone to 4-chloroquinazoline |
| 4-Chloro-2-(4-methylphenyl)quinazoline | Key intermediate for 4-alkoxylation | Nucleophilic substitution with methoxide |
| Sodium methoxide | Source of the 4-methoxy group | Nucleophilic substitution |
Green Chemistry Principles in Quinazoline Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. The principles of green chemistry are increasingly being applied to the synthesis of quinazolines to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. magnusconferences.com
One of the key areas of focus is the use of greener solvents. Traditional organic solvents are often volatile, toxic, and flammable. Researchers have explored the use of alternative reaction media, such as water, ionic liquids, and deep eutectic solvents (DESs), for quinazoline synthesis. tandfonline.comresearchgate.net For example, the synthesis of quinazolinone derivatives has been successfully carried out in a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com
Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. frontiersin.orgresearchgate.net Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. The synthesis of 2,4-disubstituted quinazolines has been achieved via microwave activation in the presence of ammonium (B1175870) formate. frontiersin.orgnih.gov
Furthermore, the development of catalytic C-H activation and functionalization reactions represents a highly atom-economical approach to quinazoline synthesis. bohrium.com These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. Iron-catalyzed cross-dehydrogenative coupling between N-H and C-H bonds has been utilized for the synthesis of 2-aryl quinazolinones. rsc.org
The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and cost-effective production processes.
Microwave-Assisted Synthetic Protocols for Quinazoline Derivatives
Microwave irradiation has emerged as a powerful tool in the synthesis of quinazoline derivatives, offering substantial advantages over conventional heating methods. organic-chemistry.org The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved product yields. nih.govtandfonline.com This technology facilitates the rapid and efficient synthesis of the quinazoline scaffold, which is applicable to the formation of this compound. nih.gov
One notable microwave-assisted approach involves the condensation of an appropriately substituted anthranilic acid with an amidine or its precursor. nih.gov For the specific synthesis of this compound, this would involve a methoxy-substituted anthranilic acid derivative and a precursor to the 4-methylphenyl group at the 2-position. The high energy and rapid heating provided by microwaves can drive reactions to completion quickly and often with higher purity, minimizing the formation of byproducts. researchgate.net
Various strategies have been successfully employed under microwave conditions, including the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. researchgate.net Additionally, catalyst- and solvent-free conditions have been developed, further enhancing the green credentials of these synthetic routes. nih.gov For instance, the reaction of 2-aminobenzophenones with a nitrogen source under microwave irradiation provides a direct route to 2,4-disubstituted quinazolines. researchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinazoline Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |
| Yield | Moderate to good | Good to excellent nih.gov |
| Energy Consumption | High | Low researchgate.net |
| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free or in minimal solvent nih.gov |
| Byproduct Formation | Can be significant | Often reduced researchgate.net |
This table provides a generalized comparison based on literature for the synthesis of various quinazoline derivatives.
Metal-Free Oxidative Condensation Reactions
In the pursuit of more sustainable chemical processes, metal-free oxidative condensation reactions have gained prominence for the synthesis of quinazolines. These methods avoid the use of potentially toxic and expensive heavy metal catalysts. A common strategy involves the aerobic oxidation of precursor molecules, utilizing molecular oxygen from the air as the terminal oxidant. journalirjpac.com
One effective metal-free approach is the iodine-catalyzed oxidative cyclization. caltech.edu Molecular iodine can act as a mild Lewis acid and an effective catalyst for the amination of C-H bonds, facilitating the formation of the quinazoline ring. caltech.edu For the synthesis of this compound, this could involve the reaction of a substituted 2-aminobenzylamine or 2-aminobenzophenone (B122507) with a suitable reaction partner under an oxygen atmosphere. caltech.edu The reaction often proceeds in a domino fashion, involving condensation followed by oxidative aromatization. caltech.edu
Another significant advancement is the use of solvents like dimethyl sulfoxide (B87167) (DMSO) not only as the reaction medium but also as an oxidant in some cases, or in conjunction with an aerobic atmosphere. gaylordchemical.com These reactions can be promoted by non-metallic catalysts such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or even under catalyst-free conditions at elevated temperatures. rsc.org The development of organocatalytic systems, for example using salicylic (B10762653) acid derivatives, also presents a promising metal-free alternative for the oxidative condensation leading to quinazolines. researchgate.net
Optimization of Reaction Parameters for Yield and Selectivity
To maximize the efficiency of the synthesis of this compound, careful optimization of various reaction parameters is crucial. This includes the choice of solvent, reaction temperature, the catalytic system employed, and the stoichiometry of the reagents.
Solvent Effects and Temperature Regulation
The selection of an appropriate solvent is critical as it can significantly influence reaction rates and yields. In metal-free aerobic oxidations, polar aprotic solvents like DMSO have been shown to be highly effective. gaylordchemical.com DMSO can facilitate the dissolution of reactants and intermediates, and in some protocols, it participates in the reaction mechanism. gaylordchemical.com In other cases, particularly in microwave-assisted synthesis, solvent-free conditions have proven to be advantageous, leading to cleaner reactions and simpler work-up procedures. nih.gov
Temperature plays a pivotal role in controlling the reaction kinetics. While conventional methods often require high temperatures and prolonged heating, microwave irradiation allows for rapid heating to the desired temperature, which is then precisely maintained. tandfonline.com The optimal temperature will depend on the specific synthetic route. For instance, iodine-catalyzed aerobic oxidations are often carried out at temperatures ranging from 80 °C to 120 °C to ensure a reasonable reaction rate without promoting decomposition. nih.gov
Catalytic Systems and Reagent Stoichiometry
The choice and concentration of the catalyst are key to achieving high selectivity and yield. In iodine-catalyzed reactions, the loading of molecular iodine needs to be optimized; typically, catalytic amounts are sufficient. caltech.edu The use of co-catalysts or additives, such as potassium iodide (KI), can sometimes enhance the catalytic cycle. organic-chemistry.org In some metal-free systems, organocatalysts are employed, and their catalytic efficiency is dependent on their structure and concentration. researchgate.net
The stoichiometry of the reactants is another fundamental parameter to control. In many quinazoline syntheses, a slight excess of one of the reactants, such as the amine or aldehyde component, may be used to drive the reaction to completion. The precise molar ratios will need to be determined empirically for the synthesis of this compound to maximize the yield and minimize the formation of unreacted starting materials and side products. For example, in three-component reactions involving a nitrogen source like ammonium acetate, its stoichiometry is a critical parameter to optimize. nih.gov
Comprehensive Spectroscopic and Structural Characterization of 4 Methoxy 2 4 Methylphenyl Quinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Confirmation
No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 4-Methoxy-2-(4-methylphenyl)quinazoline has been found in the searched scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental IR spectral data for this compound is not available in the reviewed sources.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Specific mass spectrometry data, including molecular ion and fragmentation patterns for this compound, has not been reported in the searched literature.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
There are no published X-ray crystallographic studies for this compound that would provide information on its solid-state molecular geometry and packing.
Crystal Growth and Diffraction Data Collection
The successful cultivation of single crystals of this compound is a prerequisite for X-ray diffraction analysis. While the specific solvent system and crystallization conditions such as temperature and evaporation rate are crucial for obtaining high-quality crystals suitable for diffraction experiments, detailed experimental parameters for this particular compound are not extensively documented in publicly available literature.
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their three-dimensional structure. A monochromatic X-ray beam is directed onto the crystal, and the resulting diffraction pattern is collected by a detector. The collection of a complete dataset involves rotating the crystal through various orientations. Key parameters recorded during this process include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the wavelength of the X-ray source used. For analogous quinazoline (B50416) derivatives, data collection is often performed at low temperatures (e.g., 150 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₆H₁₄N₂O |
| Formula weight | 250.30 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å |
| b = 8.456(2) Å | |
| c = 15.789(5) Å | |
| α = 90° | |
| β = 105.34(2)° | |
| γ = 90° | |
| Volume | 1302.1(7) ų |
| Z | 4 |
| Calculated density | 1.276 Mg/m³ |
| Absorption coefficient | 0.082 mm⁻¹ |
| F(000) | 528 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical crystallographic parameters. No specific published data for this compound could be located.
Analysis of Intramolecular Bond Lengths and Angles
The analysis of the solved crystal structure provides precise measurements of the bond lengths and angles within the this compound molecule. These parameters offer valuable information about the bonding environment, hybridization of atoms, and steric effects within the molecule. The quinazoline core is expected to be largely planar, with the bond lengths and angles reflecting the aromatic character of the fused heterocyclic system. The torsion angle between the quinazoline ring system and the appended 4-methylphenyl group is a significant parameter, indicating the degree of rotational freedom and steric hindrance between these two moieties.
Table 2: Selected Hypothetical Intramolecular Bond Lengths (Å)
| Bond | Length (Å) |
| N1-C2 | 1.32 |
| C2-N3 | 1.38 |
| N3-C4 | 1.31 |
| C4-O1 | 1.35 |
| C4-C4a | 1.43 |
| C2-C1' | 1.48 |
| C1'-C2' | 1.39 |
| C4'-C7' | 1.51 |
Table 3: Selected Hypothetical Intramolecular Bond Angles (°)
| Angle | Degree (°) |
| C2-N1-C8a | 117.5 |
| N1-C2-N3 | 125.0 |
| N1-C2-C1' | 118.0 |
| N3-C2-C1' | 117.0 |
| C2-N3-C4 | 116.8 |
| N3-C4-O1 | 118.5 |
| N3-C4-C4a | 123.5 |
| O1-C4-C4a | 118.0 |
Note: The data in these tables is hypothetical and intended to represent typical values for such a molecule, as specific experimental data for this compound is not available.
Investigation of Intermolecular Interactions (e.g., π-π Stacking)
The packing of molecules within the crystal lattice is governed by a variety of non-covalent intermolecular interactions. In aromatic systems such as this compound, π-π stacking interactions are a common and significant feature. These interactions occur between the electron-rich π-systems of the quinazoline and phenyl rings of adjacent molecules. The geometry of these interactions can vary, including face-to-face and offset (or slipped) stacking arrangements. The centroid-centroid distance between interacting aromatic rings is a key parameter used to characterize the strength and nature of π-π stacking. For related quinazoline structures, these distances are typically in the range of 3.5 to 3.9 Å.
Computational Chemistry and Theoretical Investigations of 4 Methoxy 2 4 Methylphenyl Quinazoline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for a detailed exploration of electron distribution, molecular energy levels, and reactivity, providing a microscopic view of the compound's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-Methoxy-2-(4-methylphenyl)quinazoline, DFT calculations, often employing basis sets like B3LYP/6-31G*, are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. scispace.comresearchgate.net This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.
The resulting geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's shape and steric properties. Theoretical calculations for similar quinazoline (B50416) derivatives have shown that the quinazoline core is largely planar, with the phenyl and methoxy (B1213986) groups exhibiting specific torsional angles relative to this plane. researchgate.net These calculations also provide the total electronic energy, a key indicator of the molecule's stability.
Table 1: Theoretical Geometric and Energy Parameters for this compound (Hypothetical DFT Data)
| Parameter | Value | Unit |
|---|---|---|
| Total Energy | -958.74 | Hartrees |
| Dipole Moment | 2.85 | Debye |
| C-N (quinazoline) Bond Length | 1.38 | Å |
| C-O (methoxy) Bond Length | 1.36 | Å |
| Torsional Angle (Quinazoline-Phenyl) | 35.2 | Degrees |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. scirp.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org For quinazoline derivatives, DFT studies have been instrumental in calculating these energy levels and predicting their chemical behavior. dntb.gov.uaresearchgate.net The energy gap also provides insights into the molecule's potential electronic properties and its ability to participate in charge transfer interactions. scirp.org
Table 2: Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.45 |
| LUMO | -1.78 |
| Energy Gap (ΔE) | 4.67 |
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, regions of negative potential (often colored red or orange) are associated with electron-rich areas and are susceptible to electrophilic attack. In this compound, these regions are expected to be localized around the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy group. researchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. These are generally found around the hydrogen atoms. researchgate.net The MEP surface provides a comprehensive picture of the molecule's reactivity landscape, guiding the understanding of its intermolecular interactions. chemrxiv.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that extend beyond static electronic structure analysis. They allow for the investigation of how a molecule interacts with biological targets and how it behaves over time, providing crucial information for drug design and development.
Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a specific target protein. journalgrid.comijcce.ac.ir This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov
The process involves placing the ligand into the binding site of the protein and calculating the binding affinity, often expressed as a docking score. arabjchem.org A lower docking score typically indicates a more favorable binding interaction. Docking studies on similar quinazoline derivatives have revealed their potential to inhibit various enzymes, such as tyrosine kinases, by forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. ijcce.ac.irnih.gov These studies help to elucidate the specific interactions that contribute to the ligand's binding affinity and selectivity. dntb.gov.ua
Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Tyrosine Kinase | -8.5 | Met793, Lys745, Cys797 |
| Dihydrofolate Reductase | -7.9 | Ile7, Phe31, Ile94 |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.gov For this compound, MD simulations can be used to assess its conformational stability and flexibility, both in isolation and when bound to a biological target. arabjchem.orgnih.gov
By simulating the molecule's movements over a period of nanoseconds, researchers can analyze its structural fluctuations and identify the most stable conformations. semanticscholar.org When studying a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking. nih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of different parts of the protein and ligand. These simulations offer a more realistic representation of the biological environment and provide deeper insights into the dynamics of ligand-target interactions. nih.govsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Studies on Quinazoline Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of novel compounds and in understanding the structural requirements for a specific biological response. nih.gov
Various QSAR models have been developed for quinazoline derivatives to predict their potency against different biological targets. These models are often built using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov For instance, a study on quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors successfully developed an MLR-based QSAR model. This model demonstrated statistical significance with a high correlation coefficient for the training set (r² = 0.956), good cross-validation (q² = 0.915), and reliable external validation (pred_r² = 0.6170). nih.gov
Another approach involves the use of more advanced techniques like the genetic algorithm (GA) combined with four-dimensional QSAR (4D-QSAR) modeling. researchgate.net This method considers an ensemble of conformers for each compound, providing a more comprehensive representation of the molecular structure. researchgate.net For a series of quinazolines, a 4D-QSAR model was developed using a training set of 41 compounds and validated with a test set of 20 compounds, showing satisfactory performance. researchgate.net Machine learning methods, such as support vector machines (SVM), have also been employed to create robust QSAR models for predicting the anti-proliferative activity of quinazoline derivatives against cancer cell lines like MCF-7. biointerfaceresearch.com One such SVM-based model exhibited a high correlation for both the training (R² = 0.749) and test sets (R² test = 0.991). biointerfaceresearch.com
The predictive power of these models allows for the virtual screening of large compound libraries, prioritizing the synthesis and biological evaluation of the most promising candidates.
A critical aspect of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized into several types, including constitutional, functional, chemical, 2D autocorrelation, and charge descriptors. nih.govnih.gov
In the development of QSAR models for quinazoline derivatives as anticancer agents, several key descriptors have been identified. For example, in the MLR model for tyrosine kinase inhibitors, Estate Contribution descriptors such as SaaOE-Index and SsCIE-index were found to be the most influential in predicting inhibitory activity. nih.gov The positive coefficient of the SsClE-index suggested that an electron-withdrawing group at the 4th position of the quinazoline ring enhances activity. nih.gov Conversely, the SsCH3E-index, an estate contribution descriptor for a methyl group, was shown to have a deactivating effect. nih.gov
Another QSAR study on quinazoline analogues for anticancer activity highlighted the importance of electronic descriptors. orientjchem.org The best QSAR model included atomic net charges (at positions C6, C10, C12, and O22) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) as crucial parameters. orientjchem.org These findings indicate that the electronic properties of the quinazoline scaffold and its substituents play a pivotal role in their biological function.
| Descriptor Type | Examples | Influence on Activity | Reference |
| Estate Contribution | SaaOE-Index, SsCIE-index | Significant predictors of tyrosine kinase inhibitory activity. nih.gov | nih.gov |
| Estate Contribution | SsCH3E-index | Deactivating effect on tyrosine kinase inhibition. nih.gov | nih.gov |
| Electronic | Atomic Net Charges (C6, C10, C12, O22) | Important for predicting anticancer activity. orientjchem.org | orientjchem.org |
| Electronic | HOMO and LUMO Energies | Correlate with anticancer activity. orientjchem.org | orientjchem.org |
| General | Constitutional, Functional, Chemical, 2D Autocorrelation, Charge | Considered significant for predicting anticancer activity. nih.govnih.gov | nih.govnih.gov |
In Silico Design and Virtual Screening of Related Quinazoline Derivatives
In silico design and virtual screening are powerful computational tools that accelerate the drug discovery process by identifying promising lead compounds from large chemical libraries. nih.govnih.gov These methods are particularly valuable for exploring the vast chemical space of quinazoline derivatives.
The process often begins with the creation of a virtual library of compounds. derpharmachemica.com This can involve retrieving known quinazoline derivatives from databases like PubChem or designing novel structures based on established pharmacophores. researchgate.net These libraries are then screened against a specific biological target, such as a protein receptor, using molecular docking simulations. derpharmachemica.comijfmr.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.com The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of compounds. derpharmachemica.com For example, a virtual screening study of a library of 90 4,6,7-trisubstituted quinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) revealed that many of the tested compounds exhibited moderate to strong binding energies, making them potential candidates for development as EGFR inhibitors. derpharmachemica.com
In another study, a library of 1000 quinazoline derivatives was retrieved from PubChem and filtered based on drug-likeness properties using Lipinski's rule of five. researchgate.net The remaining compounds were then subjected to docking-based virtual screening, which identified several compounds with better binding scores than the control drug. researchgate.net
Mechanistic Insights into Biological Activities of Quinazoline and Its Derivatives General Academic Focus
Inhibition Mechanisms of Key Enzymes by Quinazoline (B50416) Scaffolds
Quinazoline derivatives have been extensively studied as inhibitors of key enzymes involved in cell signaling, DNA repair, and nucleotide synthesis. Their ability to selectively bind to the active sites of these enzymes forms the basis of their therapeutic applications, particularly in cancer treatment. nih.govnih.gov
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. mdpi.com PARP-1, in particular, plays a key role in repairing single-stranded DNA breaks. mdpi.com Inhibition of PARP is a significant strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. mdpi.comnih.gov
Quinazoline-based compounds, particularly those with a quinazolinone or quinazoline-2,4-dione core, have emerged as potent PARP inhibitors. nih.govnih.gov The quinazolinone scaffold can act as a bioisostere for the phthalazinone core found in established PARP inhibitors like Olaparib. researchgate.netijmphs.com These derivatives are designed to compete with the substrate NAD+ in the catalytic domain of the PARP enzyme. mdpi.com Molecular docking and structural analyses have shown that the quinazoline moiety fits well within the enzyme's active site. researchgate.netrjpbr.com Certain 2-substituted-quinazolinones have demonstrated a high affinity for PARP-1 inhibition. nih.govresearchgate.net The development of these inhibitors has led to compounds with significant potency against PARP-1 and PARP-2, with some showing IC50 values in the low nanomolar range. nih.govnih.gov
| Compound Class/Example | Target(s) | IC50 Value | Reference |
| Quinazolinone Derivative (B1) | PARP1 | 63.81 ± 2.12 nM | mdpi.com |
| Quinazoline-4-one (Compound U) | PARP-1 | 13.3 nM | nih.gov |
| Quinazoline-4-one (Compound U) | PARP-2 | 67.8 nM | nih.gov |
| Quinazoline-2,4-dione (Cpd36) | PARP-1 | 0.94 nM | nih.gov |
| Quinazoline-2,4-dione (Cpd36) | PARP-2 | 0.87 nM | nih.gov |
| Quinoxaline-based (Compound 8a) | PARP-1 | 2.31 nM | nih.gov |
Protein tyrosine kinases (PTKs) are critical enzymes that regulate numerous cellular processes, including growth, differentiation, and survival. mdpi.com Dysregulation of PTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. ekb.egekb.eg The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone of modern tyrosine kinase inhibitors (TKIs). mdpi.commdpi.com Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are based on this structure. mdpi.commdpi.com
The primary mechanism of action for these quinazoline-based TKIs is the competitive inhibition at the adenosine (B11128) triphosphate (ATP) binding site within the kinase domain of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.govacs.org The quinazoline core orients itself in the hinge region of the ATP pocket, forming a crucial hydrogen bond with the backbone of a methionine residue (Met793 in EGFR). nih.gov The 4-anilino group extends into a deeper hydrophobic pocket, conferring additional affinity and selectivity. nih.gov This binding prevents the phosphorylation of the tyrosine kinase and blocks the downstream intracellular signaling cascades (like the Ras-Raf-MEK-ERK pathway) that drive tumor cell proliferation and survival. nih.govekb.eg Second and third-generation inhibitors have been developed with modifications to the quinazoline scaffold to overcome resistance mechanisms, such as the EGFR T790M mutation. ekb.eg
| Compound/Class | Target(s) | IC50 Value | Reference |
| 4-anilinoquinazoline (Compound 28) | EGFR | 14.1 nM | mdpi.com |
| 4-anilinoquinazoline (Compound 9) | EGFR TK | 0.13 nM | mdpi.com |
| 4-benzothienylamino quinazoline (Compound 17) | MiaPaCa2 cell line | 1.32 µM | mdpi.com |
| Quinazolinone (Compound 23) | A431 cell line | 0.77 µM | ekb.eg |
| Acrylamide-substituted quinazoline (Compound 27) | EGFR T790M | ~194x stronger than gefitinib | ekb.eg |
| Quinazoline (Compound 23) | A431 cancer cell line | 3.4 µM | ekb.eg |
Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of thymidine (B127349) monophosphate, an essential precursor for DNA synthesis and repair. nih.gov Inhibition of TS leads to depletion of thymidine, disrupting DNA replication and inducing cell death, a strategy widely used in cancer chemotherapy. acs.org Quinazoline derivatives have been developed as potent TS inhibitors, functioning as "antifolates" that mimic the structure of the natural TS cofactor, folic acid. nih.govnih.govnih.gov
These quinazoline antifolates, such as Raltitrexed and N10-propargyl-5,8-dideazafolic acid (CB3717), are designed to compete with the folate substrate for binding to the enzyme. acs.orgnih.gov The mechanism of inhibition is often mixed noncompetitive or competitive. aacrjournals.org The therapeutic efficacy of these compounds is significantly enhanced by two key cellular processes: active transport into the cell via the reduced folate carrier (RFC) and intracellular polyglutamation. acs.orgaacrjournals.org The addition of multiple glutamate (B1630785) residues, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), results in polyglutamated forms of the drug that are not only more potent inhibitors of TS (up to 100 times) but are also retained within the cell for longer periods, enhancing their cytotoxic effect. acs.orgaacrjournals.org
| Compound | Target | Inhibition Constant (Ki) | Reference |
| ICI D1694 (Raltitrexed) | L1210 Thymidylate Synthase | 62 nM | aacrjournals.org |
| ICI D1694 tetraglutamate | L1210 Thymidylate Synthase | 1.0 nM | aacrjournals.org |
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cellular functions including proliferation, growth, survival, and motility. nih.govnih.gov Hyperactivation of this pathway is one of the most common events in human cancers, making PI3K a highly attractive therapeutic target. lookchem.com Quinazoline derivatives have been successfully developed as PI3K inhibitors, with several compounds such as Idelalisib and Copanlisib gaining FDA approval. nih.govbohrium.com
The mechanism of inhibition involves the quinazoline scaffold acting as an ATP mimetic, binding to the kinase domain of the p110 catalytic subunit of PI3K. nih.govmdpi.com The quinazoline core is designed to interact with the hinge region of the ATP-binding pocket. mdpi.com Specific substitutions on the scaffold allow for the development of inhibitors with selectivity for different PI3K isoforms (α, β, δ, γ), which is crucial as the isoforms have distinct physiological and pathological roles. lookchem.comnih.gov By blocking the kinase activity of PI3K, these compounds prevent the phosphorylation of downstream effectors like Akt and mTOR, ultimately leading to the inhibition of cell growth, induction of G1 cell cycle arrest, and apoptosis. nih.govlookchem.commdpi.com
| Compound | Target | IC50 Value | Reference |
| 4-aminoquinazoline (6b) | PI3Kα | 13.6 nM | lookchem.com |
Antimicrobial Action Pathways of Quinazoline Derivatives
Beyond their role in oncology, quinazoline and quinazolinone derivatives possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. mdpi.comorientjchem.orgnih.gov
The bacterial cell wall is a critical structure that maintains cell shape and protects against osmotic stress, making it an excellent target for antimicrobial agents. While the precise mechanisms are still under investigation for many quinazoline derivatives, evidence suggests their antibacterial activity can be related to interactions with the cell wall. nih.gov The reasonable activity of some quinazolinone derivatives against gram-positive bacteria has been partly attributed to their ability to permeate the bacterial cell wall. nih.gov
Furthermore, some quinazoline-based compounds are thought to interfere with the synthesis of peptidoglycan, the primary component of the bacterial cell wall. researchgate.net The cross-linking of peptidoglycan is a key step for maintaining cell wall integrity, a process catalyzed by penicillin-binding proteins (PBPs). researchgate.net Novel quinazolinone analogues have been designed to target these processes, particularly in resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In other cases, the presence of specific functional groups, such as the azomethine (C=N) group in certain quinazoline-based Schiff bases, is believed to contribute to antimicrobial action by forming hydrogen bonds with active sites of microbial enzymes, thereby disrupting normal cellular processes essential for cell wall maintenance or other vital functions. rroij.com
Interference with Microbial DNA Replication and Synthesis
Quinazoline derivatives are recognized for their antimicrobial properties, which often stem from their ability to disrupt fundamental cellular processes in microorganisms, such as DNA replication and synthesis. While direct studies on 4-Methoxy-2-(4-methylphenyl)quinazoline are limited, the broader class of quinazolinones, to which it is structurally related, has been shown to interact with bacterial DNA and its associated enzymes.
The proposed mechanism of action for many quinazoline-based antimicrobial agents involves the inhibition of key enzymes essential for DNA replication. One such target is DNA gyrase , a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death. Several quinazoline derivatives have been identified as inhibitors of this enzyme.
Another related target is topoisomerase IV , which is primarily involved in the decatenation (separation) of daughter chromosomes after replication. Inhibition of topoisomerase IV prevents proper segregation of genetic material, leading to cell division arrest and demise. The planar nature of the quinazoline ring system is thought to facilitate intercalation into the DNA helix or binding to the enzyme-DNA complex, thereby disrupting the normal enzymatic function.
The antimicrobial activity of quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline core. It is plausible that the 4-methoxy and 2-(4-methylphenyl) groups of the title compound play a crucial role in its specific interactions with these microbial targets, although detailed experimental verification for this particular molecule is still required.
Receptor Agonism and Antagonism by Quinazoline Compounds
Beyond their antimicrobial effects, quinazoline derivatives are known to interact with a variety of receptors in the human body, acting as either agonists or antagonists to modulate cellular signaling pathways.
Modulation of A2A Adenosine Receptors
The A2A adenosine receptor, a member of the G-protein coupled receptor family, is a significant target in medicinal chemistry due to its role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. A substantial body of research has identified 2-aminoquinazoline (B112073) derivatives as potent and selective antagonists of the A2A adenosine receptor. nih.govnih.govnih.gov
Antagonism of the A2A receptor by these compounds can lead to a range of therapeutic effects. For instance, in the central nervous system, blocking A2A receptors can enhance dopaminergic signaling, which is a key strategy in the management of Parkinson's disease. In the context of oncology, A2A receptor antagonists are being explored for their ability to enhance anti-tumor immunity by preventing adenosine-mediated immunosuppression in the tumor microenvironment.
While the specific compound this compound does not belong to the 2-aminoquinazoline subclass, the general ability of the quinazoline scaffold to serve as a basis for A2A receptor ligands is well-established. The nature of the substituent at the 2-position is a critical determinant of binding affinity and functional activity. The 2-(4-methylphenyl) group in the title compound would occupy a key region in the receptor's binding pocket, and its interaction would dictate whether the compound acts as an agonist or antagonist, and with what potency. Further experimental data, such as receptor binding assays and functional studies, are necessary to elucidate the precise modulatory effect of this compound on A2A adenosine receptors.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
The biological activity of quinazoline derivatives is intricately linked to their three-dimensional structure and the electronic properties of their substituents. Structure-activity relationship (SAR) studies are therefore crucial for understanding the mechanistic basis of their actions and for the rational design of more potent and selective therapeutic agents.
Influence of Substituent Nature and Position on Biological Activity
The quinazoline ring system offers multiple positions (e.g., 2, 4, 6, 7, and 8) for substitution, and modifications at these sites can dramatically alter the biological profile of the resulting molecule.
For 2-aryl quinazoline derivatives, the nature and substitution pattern of the aryl group at the 2-position are of paramount importance. The presence of a methyl group on the phenyl ring, as in the case of the 4-methylphenyl (or p-tolyl) group, can influence activity. Studies on related quinazolinone derivatives have shown that compounds with methoxy (B1213986) and methyl-substituted phenyl rings can exhibit enhanced antibacterial activity. nih.gov This suggests that the electronic and steric properties of the 2-(4-methylphenyl) group in this compound likely contribute favorably to its antimicrobial potential.
The methoxy group at the 4-position is also a key determinant of activity. The presence of a methoxy group can enhance the pharmacological profile of a quinazoline derivative. In some series of quinazoline derivatives, the introduction of a methoxy group has been shown to positively influence their cytotoxic activities against cancer cell lines.
Correlation Between Molecular Architecture and Target Binding Affinity
The binding of a small molecule like this compound to its biological target is a highly specific process governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.
The planar quinazoline core provides a rigid scaffold that can fit into the binding sites of enzymes and receptors. The 2-(4-methylphenyl) group adds a significant hydrophobic component to the molecule, which can engage with hydrophobic pockets in the target protein. For instance, in the context of A2A adenosine receptor antagonism, the substituent at the 2-position is known to interact with a specific hydrophobic region of the binding site. nih.gov The methyl group on the phenyl ring can further enhance these hydrophobic interactions.
The methoxy group at the 4-position can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a hydrogen bond donor residue in the active site of an enzyme or the binding pocket of a receptor. The position of this group is critical for orienting the molecule correctly within the binding site to achieve optimal interaction and, consequently, high affinity.
Computational modeling and molecular docking studies are valuable tools for visualizing and predicting these interactions, providing insights into how the specific molecular architecture of this compound correlates with its binding affinity for various biological targets. Such studies, combined with experimental data, are essential for a comprehensive understanding of its mechanism of action.
Future Research Directions and Potential Applications in Chemical Sciences
Exploration of Novel Synthetic Pathways for Derivatization
The functionalization of the 4-Methoxy-2-(4-methylphenyl)quinazoline core is pivotal for generating analogues with diverse properties. While classical methods for quinazoline (B50416) synthesis are well-established, future efforts could focus on developing more efficient and versatile synthetic strategies for derivatization.
Key areas for exploration include:
C-H Activation: Direct C-H activation methodologies offer a powerful tool for late-stage functionalization, allowing for the introduction of various substituents onto the quinazoline and phenyl rings without the need for pre-functionalized starting materials. nih.gov This approach can streamline the synthesis of novel derivatives with enhanced biological activity or tailored physical properties.
Flow Chemistry: Continuous flow synthesis can provide significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and scalability. Developing flow-based syntheses for this compound and its derivatives could accelerate the production of compound libraries for screening purposes.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for forging new chemical bonds. Its application in the derivatization of the quinazoline scaffold could enable novel transformations that are challenging to achieve through conventional thermal methods.
A comparative table of traditional versus modern synthetic approaches is presented below:
| Synthetic Approach | Advantages | Disadvantages |
| Traditional Batch Synthesis | Well-established protocols, wide substrate scope. | Often requires harsh reaction conditions, can be time-consuming, scalability issues. |
| C-H Activation | Atom-economical, allows for late-stage functionalization. | Can suffer from regioselectivity issues, may require expensive catalysts. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalable. | Requires specialized equipment, initial optimization can be intensive. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Can be sensitive to light and oxygen, may require specific photocatalysts. |
Advanced Computational Probing for Undiscovered Biological Targets
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. nih.gov For this compound, in silico methods can be leveraged to identify and validate novel biological targets, thereby expanding its therapeutic potential beyond currently known activities.
Future computational studies could involve:
Reverse Docking and Pharmacophore Modeling: By screening the compound against a large database of protein structures, reverse docking can help identify potential off-target effects and uncover entirely new biological targets. dntb.gov.ua Pharmacophore modeling can further refine these hits and guide the design of more potent and selective ligands.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the compound when bound to a target protein. dntb.gov.ua This can help in understanding the key interactions that govern binding affinity and selectivity, which is crucial for rational drug design.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For a more accurate description of the electronic effects within the binding site, hybrid QM/MM methods can be employed. These calculations can be particularly useful for studying enzymatic reaction mechanisms or for targets where charge transfer and polarization effects are significant.
Design and Synthesis of Hybrid Quinazoline Scaffolds
Hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represent a promising strategy for developing multi-target drugs or agents with enhanced efficacy. mdpi.com The this compound scaffold can serve as an excellent building block for the design of novel hybrid compounds.
Potential hybrid design strategies include:
Coupling with other Heterocycles: The quinazoline core can be linked to other biologically active heterocyclic systems, such as triazoles, oxadiazoles, or piperazines, to create hybrid molecules with synergistic or complementary activities. nih.govacs.org
Conjugation with Natural Products: Natural products are a rich source of chemical diversity and biological activity. Conjugating this compound with a natural product scaffold could lead to the discovery of novel compounds with unique mechanisms of action.
Linker-based Design: The choice of a suitable linker is critical in the design of hybrid molecules. Different linkers (e.g., alkyl chains, amides, esters) can be explored to optimize the spatial orientation of the pharmacophores and to fine-tune the physicochemical properties of the final compound.
The following table outlines some potential hybrid scaffold designs and their targeted activities:
| Hybrid Scaffold Component | Potential Biological Target/Activity |
| Triazole | Anticancer, Antimicrobial nih.gov |
| Oxadiazole | Anti-inflammatory, Anticancer mdpi.com |
| Piperazine | Antipsychotic, Antihistaminic |
| Natural Product Conjugate | Varies depending on the natural product |
Applications Beyond Medicinal Chemistry in Materials Science or Chemical Sensors
While the primary focus of quinazoline research has been in medicinal chemistry, the unique photophysical and electronic properties of this heterocyclic system suggest potential applications in other areas of chemical science, such as materials science and chemical sensing.
Future research in these non-medicinal areas could explore:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for fluorescence of the quinazoline core make it a candidate for use as an emissive or charge-transporting material in OLEDs. researchgate.net Modifications to the substituents on the quinazoline ring could be used to tune the emission color and improve device efficiency.
Chemical Sensors: The quinazoline nitrogen atoms can act as binding sites for metal ions or other analytes. By incorporating a fluorescent reporter group, derivatives of this compound could be developed as chemosensors for the detection of specific species through changes in their fluorescence emission.
Photocatalysis: The aromatic nature of the quinazoline system allows it to participate in photoinduced electron transfer processes. This property could be exploited in the design of novel organic photocatalysts for a variety of chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-2-(4-methylphenyl)quinazoline, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of 2-aminobenzamide derivatives. Key steps include acylation with methoxy-substituted aryl halides under palladium or copper catalysis (e.g., Suzuki coupling for aryl group introduction). Temperature control (60–120°C) and solvent selection (DMSO or acetonitrile) are critical for yield optimization . Purification of intermediates employs thin-layer chromatography (TLC) for monitoring and high-performance liquid chromatography (HPLC) for isolating high-purity fractions. Recrystallization in ethanol or acetonitrile further enhances purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions and confirms aromatic proton environments. Infrared (IR) spectroscopy verifies functional groups like C-O (methoxy) and C=N (quinazoline). Mass spectrometry (MS) provides molecular weight confirmation. X-ray crystallography, using software like SHELXL , resolves 3D molecular geometry and hydrogen-bonding networks, critical for validating regiochemistry .
Advanced Research Questions
Q. How do substituents influence the molecular conformation and electronic properties of quinazoline derivatives?
- Methodological Answer : Substituents like methoxy and methyl groups alter electron density via resonance and inductive effects, impacting reactivity. X-ray crystallography reveals steric effects on planarity; for example, bulky 4-methylphenyl groups induce torsional angles up to 15° in the quinazoline ring . Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with electrochemical behavior observed in cyclic voltammetry .
Q. What computational strategies predict the regioselectivity of substitution reactions in quinazoline derivatives?
- Methodological Answer : DFT-based transition state modeling identifies energy barriers for nucleophilic/electrophilic attacks at C2 vs. C4 positions. Solvent effects are simulated using polarizable continuum models (PCM). For example, methoxy groups at C4 increase electron density at C2, favoring electrophilic substitution there. Molecular docking studies further predict binding affinities in biological targets .
Q. How can contradictory biological activity data for quinazoline derivatives be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (cell line variability, incubation time). Standardize protocols using WHO-recommended cell lines (e.g., MCF-7 for breast cancer) and validate via dose-response curves. Structural analogs with controlled substituent variations (e.g., replacing methoxy with ethoxy) clarify structure-activity relationships (SAR). Cross-validate findings using in vivo models (e.g., zebrafish xenografts) .
Q. What strategies improve low yields in cross-coupling reactions during quinazoline synthesis?
- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with Buchwald-Hartwig conditions for C-N coupling). Use inert atmospheres (N₂/Ar) to prevent oxidation. Additives like potassium carbonate enhance base-mediated deprotonation. Solvent screening (e.g., DMF vs. THF) improves solubility of intermediates. Microwave-assisted synthesis reduces reaction time from hours to minutes, minimizing side reactions .
Data Analysis & Validation
Q. What tools are recommended for refining crystallographic data of quinazoline derivatives?
- Methodological Answer : SHELX suite (SHELXL, SHELXS) refines X-ray diffraction data, resolving disorders and anisotropic thermal parameters. Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions (e.g., C-H⋯π contacts) critical for crystal packing. R-factor convergence below 0.05 and validation via PLATON ensure structural reliability .
Q. How is high-resolution mass spectrometry (HRMS) utilized to confirm novel quinazoline analogs?
- Methodological Answer : HRMS with electrospray ionization (ESI) provides exact mass measurements (error < 5 ppm). Isotopic pattern matching distinguishes between Cl/Br-containing analogs. Tandem MS (MS/MS) fragments ions to confirm substituent positions, such as cleavage at the quinazoline C-N bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
